Potassium [4-(diphenylamino)phenyl]trifluoroboranuide
Overview
Description
Potassium [4-(diphenylamino)phenyl]trifluoroboranuide is a chemical compound with the molecular formula C18H14BF3KN and a molecular weight of 351.22 g/mol . It is a potassium salt of an organotrifluoroborate, which is known for its stability and utility in various chemical reactions . This compound is often used in organic synthesis and has applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium [4-(diphenylamino)phenyl]trifluoroboranuide typically involves the reaction of 4-(diphenylamino)phenylboronic acid with potassium trifluoroborate under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity . The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Potassium [4-(diphenylamino)phenyl]trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or boronates.
Reduction: It can be reduced to form borohydrides or other reduced boron species.
Substitution: It participates in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Borohydrides or other reduced boron species.
Substitution: Various substituted boron compounds depending on the nucleophile used.
Scientific Research Applications
Potassium [4-(diphenylamino)phenyl]trifluoroboranuide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of potassium [4-(diphenylamino)phenyl]trifluoroboranuide involves its ability to act as a nucleophile or electrophile in various chemical reactions . The trifluoroborate group can participate in metal-catalyzed cross-coupling reactions, where it forms a bond with an electrophilic partner, such as an aryl halide . This process is facilitated by the presence of a palladium or nickel catalyst, which activates the boron compound and the electrophile for the coupling reaction .
Comparison with Similar Compounds
Potassium [4-(diphenylamino)phenyl]trifluoroboranuide can be compared with other similar compounds, such as:
Potassium phenyltrifluoroborate: Similar in structure but lacks the diphenylamino group, making it less versatile in certain reactions.
Potassium [4-(methoxyphenyl)]trifluoroboranuide: Contains a methoxy group instead of a diphenylamino group, which affects its reactivity and applications.
Potassium [4-(methylphenyl)]trifluoroboranuide: Contains a methyl group, which also influences its chemical properties and uses.
This compound is unique due to the presence of the diphenylamino group, which enhances its reactivity and makes it suitable for a broader range of applications .
Properties
IUPAC Name |
potassium;trifluoro-[4-(N-phenylanilino)phenyl]boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BF3N.K/c20-19(21,22)15-11-13-18(14-12-15)23(16-7-3-1-4-8-16)17-9-5-2-6-10-17;/h1-14H;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLFZQHJZORNMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BF3KN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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